molecular formula C16H20N4O B8760682 3-methyl-2-(1-methylpiperidin-4-yl)-6-(pyridin-4-yl)pyrimidin-4(3H)-one CAS No. 831231-83-5

3-methyl-2-(1-methylpiperidin-4-yl)-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Cat. No. B8760682
M. Wt: 284.36 g/mol
InChI Key: FHRCRZBCNLHHAB-UHFFFAOYSA-N
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Patent
US07049318B2

Procedure details

To a stirring solution of 3-methyl-2-piperidin-4-yl-6-pyridin-4-yl-3H-pyrimidin-4-one (0.74 mmol) in methanol/acetic acid was added sodium triacetoxyborohydride (1.1 mmol) and 0.5 mL of 37% aqueous formaldehyde. The reaction was stirred at room temperature for 30 min. The solvent was removed under vacuum and the residue partitioned between dichloromethane and 1N NaOH. The product was purified on silica. M+1=284.
Quantity
0.74 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
methanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:4]=[C:3]1[CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.[C:21](O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C=O>CO.C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:4]=[C:3]1[CH:15]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.74 mmol
Type
reactant
Smiles
CN1C(=NC(=CC1=O)C1=CC=NC=C1)C1CCNCC1
Name
Quantity
1.1 mmol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
C=O
Name
methanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane and 1N NaOH
CUSTOM
Type
CUSTOM
Details
The product was purified on silica

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1C(=NC(=CC1=O)C1=CC=NC=C1)C1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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